

Unveiling 9-Dehydroxyeurotinone: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: **9-Dehydroxyeurotinone**

Cat. No.: **B593466**

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of **9-Dehydroxyeurotinone**, a novel anthraquinone derivative. The compound was first reported by Yan et al. in 2012, isolated from the marine-derived endophytic fungus *Eurotium rubrum*.^[1] This guide consolidates the key findings, experimental protocols, and biological activities associated with this compound, presenting the information in a structured and accessible format for researchers in natural product chemistry and drug discovery.

Discovery and Source Organism

9-Dehydroxyeurotinone was isolated from the culture of *Eurotium rubrum*, an endophytic fungus obtained from the inner tissue of the semi-mangrove plant *Hibiscus tiliaceus*.^[1] The discovery was part of a broader investigation into the secondary metabolites of this marine-derived fungus, which also led to the isolation of a new dioxopiperazine alkaloid and several other known compounds.^[1]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of **9-Dehydroxyeurotinone**, based on the original research.

Fungal Fermentation and Extraction

The producing fungal strain, *Eurotium rubrum*, was cultured to generate a sufficient quantity of secondary metabolites for analysis.

Fermentation:

- Culture Medium: Potato Dextrose Broth (PDB).
- Culture Conditions: The fungus was cultured in PDB medium at 28°C for 30 days under static conditions.

Extraction:

- The fungal culture (both mycelia and broth) was extracted three times with ethyl acetate (EtOAc).
- The combined EtOAc extracts were concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract underwent a multi-step chromatographic process to isolate **9-Dehydroxyeurotinone**.

- Silica Gel Column Chromatography: The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.
- Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a mixture of chloroform and methanol as the mobile phase.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure **9-Dehydroxyeurotinone**.

Structure Elucidation

The chemical structure of **9-Dehydroxyeurotinone** was determined through extensive spectroscopic analysis.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (HSQC, HMBC, and COSY) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

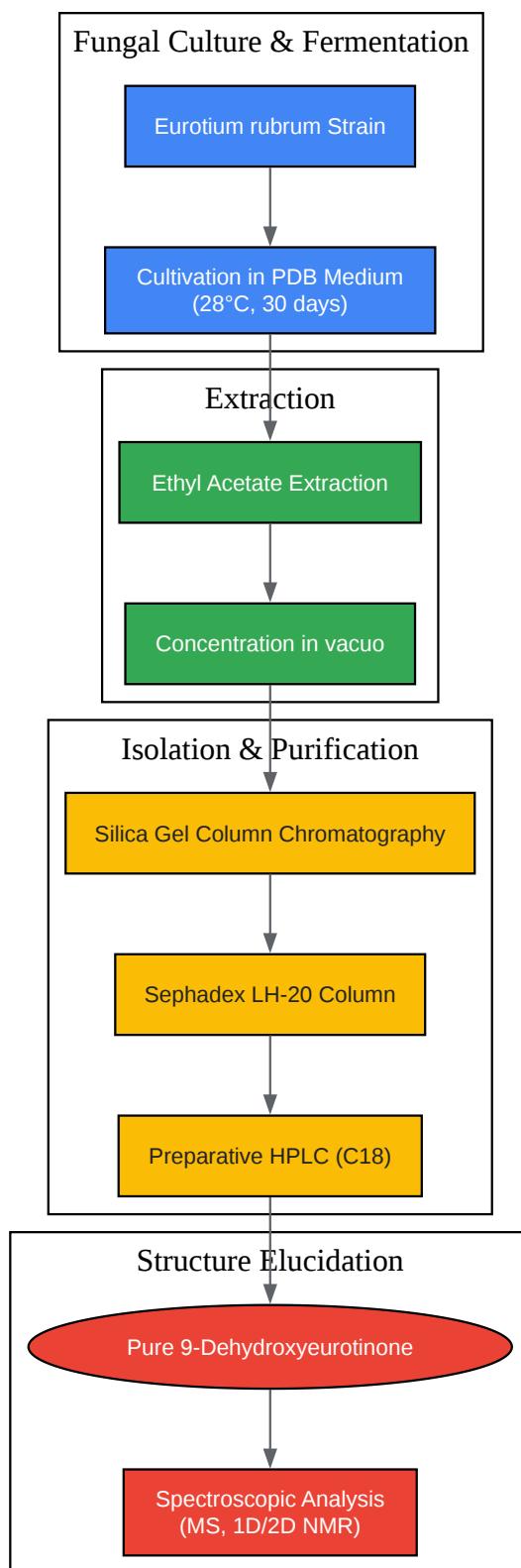
Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of **9-Dehydroxyeurotinone**.

Biological Activity	Cell Line / Organism	Measurement	Value	Reference
Cytotoxicity	SW1990 (human pancreatic cancer)	IC50	25 $\mu\text{g/mL}$	[2] [3]
Antibacterial Activity	Escherichia coli	Inhibition Zone	7.0 mm (at 100 $\mu\text{g/disk}$)	[4] [5]

Visualizing the Workflow

The following diagrams illustrate the key experimental processes involved in the isolation and characterization of **9-Dehydroxyeurotinone**.

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